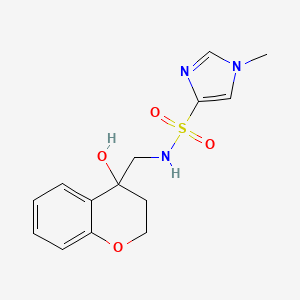

N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

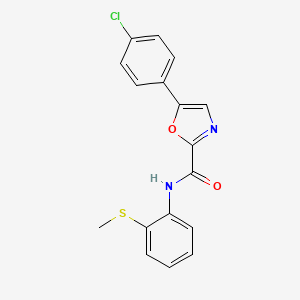

Scientific Research Applications

Microbial Degradation of Sulfonamides

Research has shown that certain microbial strains, such as Microbacterium sp., can degrade sulfonamides through a novel pathway that involves ipso-hydroxylation followed by fragmentation of the parent compound. This degradation process results in the elimination of sulfonamide antibiotics, which are persistent environmental contaminants due to their widespread application in human and veterinary medicine. The process leads to the formation of various metabolites, indicating the potential of microbial strategies to mitigate the environmental impact of sulfonamides (Ricken et al., 2013).

Oxidation by Phagocytic Cells

Studies have identified that activated human and canine monocytes and neutrophils can oxidize sulfonamides, forming hydroxylamine and nitroso metabolites through N4-oxidation. This process, mediated by enzymes such as myeloperoxidase, may contribute to the adverse reactions associated with sulfonamide drugs, highlighting the importance of understanding extrahepatic bioactivation pathways (Cribb et al., 1990).

Catalytic and Solvent Roles in Syntheses

Sulfonamide-based compounds have been utilized as catalysts and solvents in the preparation of various chemicals. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been employed as an efficient, green, and reusable catalyst for the synthesis of N-sulfonyl imines, demonstrating the versatility of sulfonamide compounds in facilitating chemical reactions under environmentally benign conditions (Zolfigol et al., 2010).

Mechanism of Action

- A recent study discovered an N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) compound that blocks male gamete formation in the malaria parasite life cycle. Although this specific compound might not be identical to the one you mentioned, it provides insights into the potential targets.

Target of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide are largely defined by its interactions with specific enzymes and proteins within the malaria parasite. The compound has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, which is crucial for the formation of male gametes in the malaria parasite .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Specifically, it blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This effect is achieved through the compound’s interaction with Pfs16, a protein that plays a crucial role in the development of male gametes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the Pfs16 protein. This binding interaction stabilizes Pfs16, preventing the formation of male gametes in the malaria parasite . The compound’s ability to inhibit male gamete formation is crucial for its potential use as a transmission-blocking antimalarial drug .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits nanomolar activity against the malaria parasite, indicating a potent and rapid effect .

Dosage Effects in Animal Models

Its potent activity at the nanomolar level suggests that it may be effective at relatively low doses .

Metabolic Pathways

Its interaction with the Pfs16 protein suggests that it may play a role in the metabolic processes associated with the development of male gametes in the malaria parasite .

Transport and Distribution

Its interaction with the Pfs16 protein suggests that it may be localized to the parasitophorous vacuole membrane in the malaria parasite .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with the parasitophorous vacuole membrane in the malaria parasite, given its interaction with the Pfs16 protein located in this region . This localization is crucial for the compound’s ability to inhibit the formation of male gametes and block the transmission of the parasite .

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-17-8-13(15-10-17)22(19,20)16-9-14(18)6-7-21-12-5-3-2-4-11(12)14/h2-5,8,10,16,18H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYKOAXYVXOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)

![2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione](/img/structure/B2889017.png)

![N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)

![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)